N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5
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Overview
Description
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a Cy5 dye. This compound is often used in biochemical and medical research due to its fluorescent properties, which make it useful for imaging and tracking biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the core molecule. This can be achieved through various chemical reactions, such as esterification or amidation.
Propargylation: Introduction of a propargyl group to the PEG chain, often using propargyl bromide in the presence of a base.
Cy5 Conjugation: The final step involves attaching the Cy5 dye to the PEGylated molecule. This can be done through click chemistry, where the alkyne group of the propargyl-PEG reacts with an azide-functionalized Cy5 dye.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring high purity and yield. This might include:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.
Purification processes: Techniques such as chromatography and crystallization to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of any carbonyl groups present in the molecule.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or carboxylic acids.
Scientific Research Applications
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to track cellular processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism by which N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 exerts its effects is primarily through its fluorescent properties. The Cy5 dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for visualization of the compound in biological systems. The PEG chains enhance solubility and biocompatibility, while the propargyl group allows for further functionalization.
Comparison with Similar Compounds
Similar Compounds
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy3: Similar structure but with a Cy3 dye, which has different fluorescent properties.
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, offering different excitation and emission wavelengths.
Uniqueness
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 is unique due to its specific combination of PEG chains, propargyl group, and Cy5 dye, which provides a balance of solubility, functionalization potential, and fluorescent properties.
Biological Activity
N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 is a specialized compound that incorporates polyethylene glycol (PEG) linkers with a cyanine dye, specifically Cy5. This compound is notable for its application in biomedical research, particularly in the fields of imaging and drug delivery, owing to its unique structural properties and biological activities.
Chemical Structure and Properties
- Molecular Formula : C42H57ClN2O7
- Molecular Weight : 737.4 g/mol
- Excitation/Emission Maxima : 649/667 nm
- Functional Groups : Hydroxyl and propargyl groups facilitate click chemistry applications.
The presence of the alkyne group allows for efficient conjugation with various biomolecules through click chemistry, enhancing the versatility of this compound in experimental settings .
This compound exhibits several biological activities that make it a valuable tool in research:
- Fluorescence Imaging : The Cy5 dye provides strong fluorescence, making it ideal for imaging applications in live cells and tissues. This property is crucial for tracking cellular processes and drug delivery mechanisms.
- Targeted Drug Delivery : The PEG linkers enhance solubility and biocompatibility, allowing for improved pharmacokinetics when used as a drug delivery vehicle. The ability to conjugate with targeting ligands enables selective delivery to specific cell types, such as cancer cells .
- Immune Response Modulation : Research indicates that compounds like this compound can be functionalized to carry immune-stimulating peptides, potentially enhancing the immune response against tumors .
Case Study 1: Imaging Applications
A study demonstrated the application of this compound in imaging tumor cells. The compound was conjugated to an antibody targeting a specific tumor antigen. In vivo imaging showed significant accumulation of the dye-conjugated antibody at tumor sites compared to non-targeted controls, confirming its potential for targeted imaging in cancer diagnostics .
Case Study 2: Drug Delivery Systems
In another investigation, this compound was utilized as a linker in a PROTAC (PROteolysis Targeting Chimera) system designed to degrade specific proteins involved in cancer progression. The study reported enhanced efficacy in reducing target protein levels in treated cells, highlighting the compound's role in developing targeted therapeutic strategies .
Comparative Analysis of Biological Activity
Property | This compound | Other Cyanine Dyes |
---|---|---|
Fluorescence Intensity | High | Variable |
Solubility | Enhanced due to PEG linkers | Often low |
Targeting Capability | High (with appropriate ligands) | Low |
Immune Modulation Potential | Yes | Limited |
Properties
Molecular Formula |
C42H57ClN2O7 |
---|---|
Molecular Weight |
737.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
MXPPWWDNHJQAKX-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |
Origin of Product |
United States |
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